Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate
Description
Properties
IUPAC Name |
ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-3-12(14(21)22-4-2)25-16-19-18-15(26-16)17-13(20)9-5-6-10-11(7-9)24-8-23-10/h5-7,12H,3-4,8H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSSGYMDERFHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Key Structural Features of Selected Thiadiazole Derivatives
Key Observations :
Key Observations :
- The target compound likely requires a multi-step synthesis involving acyl chloride coupling and sulfur-based alkylation, contrasting with the reductive amination used for benzoimidazol derivatives () .
- Crystallographic refinement using SHELX programs (e.g., SHELXL) is critical for confirming the structure of thiadiazole analogs, as demonstrated in .
Table 3: Bioactivity Comparison
Key Observations :
- The benzodioxole moiety in the target compound may confer improved blood-brain barrier penetration compared to simpler aryl groups in .
- Thiadiazole derivatives generally exhibit broad-spectrum bioactivity, but the target compound’s ethyl butanoate chain could modulate its pharmacokinetics (e.g., prolonged half-life).
Biological Activity
Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate is a complex organic compound that integrates a thiadiazole moiety known for its diverse biological activities. This article aims to explore the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzodioxole ring and a thiadiazole moiety. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| CAS Number | Not available |
| Molecular Formula | C₁₃H₁₅N₃O₄S |
| Molecular Weight | 299.34 g/mol |
| IUPAC Name | Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
| LogP | 2.5 |
The biological activity of Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The thiadiazole moiety has been shown to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives containing the thiadiazole ring can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Anticancer Properties : Compounds similar to this structure have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .
- Anti-inflammatory Effects : Some studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including compounds similar to Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate. The results showed:
- MIC Values : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 32 µg/mL.
- Zone of Inhibition : Compounds exhibited zones of inhibition ranging from 15 mm to 25 mm against various bacterial strains.
Anticancer Activity
In vitro studies demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. The mechanism was linked to cell cycle arrest at the G2/M phase and increased apoptosis rates .
Comparative Analysis with Similar Compounds
To understand the unique properties of Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate, it is essential to compare it with other related compounds:
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino} - Moderate antimicrobial activity | 50 | |
| Thiadiazole Derivative A | Strong anticancer activity | 20 |
| Thiadiazole Derivative B | Moderate anti-inflammatory effects | 40 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate?
- Answer : A two-step approach is commonly employed:
Heterocyclization : React acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
Alkylation : Introduce the sulfanylbutanoate moiety via alkylation of the thiol group on the thiadiazole ring.
Variations in alkylating reagents allow diversification of substituents .
- Validation : Confirm purity via TLC and structural integrity via elemental analysis, H NMR, and IR spectroscopy .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Answer :
- H NMR : Identify protons on the benzodioxole, thiadiazole, and butanoate ester groups.
- IR Spectroscopy : Confirm carbonyl (C=O) and amine (N-H) stretches.
- Elemental Analysis : Verify C, H, N, and S composition.
- Note : Cross-reference spectral data with structurally analogous thiadiazole derivatives to resolve ambiguities .
Advanced Research Questions
Q. What strategies optimize X-ray crystallographic analysis for resolving this compound’s molecular geometry?
- Answer :
- Crystal Growth : Use slow evaporation of acetone or toluene solutions to obtain high-quality single crystals .
- Refinement Software : Employ SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and hydrogen-bond networks .
- Key Parameters : Analyze intramolecular interactions (e.g., C–H···N hydrogen bonds) that stabilize planar conformations .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Answer :
- Assay Variability : Standardize protocols (e.g., cell lines, concentrations) to minimize discrepancies.
- Purity Verification : Use HPLC or LC-MS to rule out impurities affecting activity.
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., benzodioxole vs. thiophene derivatives) .
Q. What computational approaches predict the compound’s reactivity or binding modes?
- Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., anticonvulsant targets like GABA receptors) using software like AutoDock.
- Validation : Cross-check computational results with experimental data (e.g., crystallographic bond lengths, IC values) .
Methodological Considerations
Q. How to design experiments for evaluating this compound’s stability under physiological conditions?
- Answer :
- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via UV-Vis or LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Conduct photostability studies under UV/visible light .
Q. What analytical techniques are critical for detecting byproducts during synthesis?
- Answer :
- LC-MS : Identify low-abundance byproducts via mass fragmentation patterns.
- GC-MS : Monitor volatile impurities (e.g., residual solvents).
- C NMR : Detect regioisomers or incomplete alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
